molecular formula CrSe B078498 Selenoxochromium CAS No. 12053-13-3

Selenoxochromium

Cat. No.: B078498
CAS No.: 12053-13-3
M. Wt: 130.97 g/mol
InChI Key: UVZCKRKEVWSRGT-UHFFFAOYSA-N
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Description

Chromium selenide is a transition metal chalcogenide with variable stoichiometries, including Cr₁₋ₓSe, Cr₂Se₃, Cr₃Se₄, and Cr₅Se₈, each exhibiting distinct structural and electronic properties . The most studied phase, Cr₂Se₃, adopts a rhombohedral structure (space group R3) derived from the NiAs-type hexagonal lattice, characterized by ordered chromium vacancies in alternating layers . This vacancy ordering contributes to its unique magnetic and transport properties, such as antiferromagnetic ordering below 43 K and metallic conductivity above this temperature .

In two-dimensional (2D) forms, chromium selenides like Cr₈Se₁₂ exhibit Kagome-like electronic bands, enabling correlated quantum states and semiconducting behavior . These materials are synthesized via molecular beam epitaxy (MBE) or solid-state reactions, with thickness-dependent ferromagnetism observed in ultrathin flakes, making them promising for spintronics . Chromium selenide also demonstrates low thermal conductivity (~1.5 W/m·K at 300 K) and high thermoelectric power factors, positioning it as a candidate for intermediate-temperature thermoelectric devices .

Applications span cryogenic temperature sensors, electrochemical devices, and energy conversion systems, with recent advances in miniaturized sensors showcasing nanoscale temperature measurement capabilities .

Properties

CAS No.

12053-13-3

Molecular Formula

CrSe

Molecular Weight

130.97 g/mol

IUPAC Name

chromium;selenium

InChI

InChI=1S/Cr.Se

InChI Key

UVZCKRKEVWSRGT-UHFFFAOYSA-N

Canonical SMILES

[Cr]=[Se]

Other CAS No.

12053-13-3

Pictograms

Acute Toxic; Health Hazard; Environmental Hazard

Origin of Product

United States

Preparation Methods

High-Temperature Solid-State Synthesis

High-temperature solid-state synthesis remains a cornerstone for producing bulk chromium selenide phases. A generalized heat treatment protocol involves reacting chromium and selenium precursors in evacuated quartz tubes at elevated temperatures (800–1,000°C) for extended durations (48–72 hours) . Crucially, oxygen partial pressure within the reaction vessel dictates phase formation. For instance, under oxygen-restricted conditions, Cr3_3Se4_4 and Cr2_2Se3_3 phases dominate, whereas oxygen-rich environments favor chromium oxide impurities .

The thermodynamic preference for specific oxidation states of chromium (Cr2+^{2+} or Cr3+^{3+}) governs selenium incorporation. X-ray diffraction (XRD) analyses confirm that Cr3_3Se4_4 adopts a monoclinic structure (space group C2/m), while Cr2_2Se3_3 crystallizes in a rhombohedral lattice (space group R3\overline{3}) . Post-synthesis annealing at 500–600°C further refines crystallinity, as evidenced by sharpened XRD peaks and reduced lattice strain .

Table 1: Phase Control via Oxygen Partial Pressure

Oxygen LevelDominant PhaseCrystal SystemMagnetic Properties
LowCr3_3Se4_4MonoclinicFerromagnetic (TC_C ≈ 270 K)
ModerateCr2_2Se3_3RhombohedralMetallic, weak AFM ordering
HighCrOx_x/Se mixturesNon-magnetic

Chemical Vapor Deposition (CVD)

CVD enables stoichiometry-tunable growth of 2D chromium selenide nanosheets, critical for electronic applications. Two strategies prevail: (i) Chromium self-intercalation using CrCl3_3 and Se powders in a dual-zone furnace, and (ii) Direct selenization of pre-deposited chromium films .

In the self-intercalation approach, CrCl3_3 vapor reacts with Se at 750–850°C under argon flow, producing Cr2_2Se3_3 or Cr3_3Se4_4 depending on the Cr:Se ratio. For example, a 2:3 molar ratio yields rhombohedral Cr2_2Se3_3 nanosheets (thickness: 5–20 nm), whereas a 3:4 ratio favors monoclinic Cr3_3Se4_4 . Atomic force microscopy (AFM) reveals that Cr3_3Se4_4 exhibits thickness-dependent electronic behavior, transitioning from p-type semiconductor (≤10 nm) to metallic (>15 nm) .

Table 2: CVD Parameters and Outcomes

PrecursorsTemperatureCarrier GasProductThicknessElectrical Property
CrCl3_3 + Se800°CAr/H2_2Cr2_2Se3_35–10 nmMetallic
CrCl3_3 + Se850°CArCr3_3Se4_410–20 nmSemiconductor/Metal
Cr film + Se700°CN2_2CrSe2–5 nmAntiferromagnetic

Hydrothermal Synthesis

Hydrothermal methods facilitate nanoparticle synthesis under milder conditions (180–220°C) using aqueous precursors. A representative protocol involves reducing SeCl4_4 with hydrazine hydrate (N2_2H4_4) in the presence of Cr(NO3_3)3_3·9H2_2O and surfactants (e.g., CTAB, PEG600) . The reaction proceeds via:

SeCl4+3H2OH2SeO3+4HCl(1)\text{SeCl}4 + 3\text{H}2\text{O} \rightarrow \text{H}2\text{SeO}3 + 4\text{HCl} \quad \text{(1)}
H2SeO3+N2H4Se+N2+3H2O(2)\text{H}2\text{SeO}3 + \text{N}2\text{H}4 \rightarrow \text{Se} + \text{N}2 + 3\text{H}2\text{O} \quad \text{(2)}
3Se+6OH2Se2+SeO32+3H2O(3)3\text{Se} + 6\text{OH}^- \rightarrow 2\text{Se}^{2-} + \text{SeO}3^{2-} + 3\text{H}2\text{O} \quad \text{(3)}
2Cr3++3Se2Cr2Se3(4)2\text{Cr}^{3+} + 3\text{Se}^{2-} \rightarrow \text{Cr}2\text{Se}3 \quad \text{(4)}

Surfactants critically influence morphology; CTAB yields spherical nanoparticles (20–50 nm), while PEG600 produces hexagonal platelets . Substituting N2_2H4_4 with KBH4_4 induces agglomeration due to rapid reduction kinetics, underscoring the importance of reductant selection .

Solvothermal and Cluster-Based Methods

Molecular cluster complexes offer an alternative route for high-purity chromium selenide. Reaction of [Cr(CO)6_6] with SeO2_2 in methanol/cyclohexane at 70°C generates a red Cr3_3Se2_2(CO)10_{10} complex, which upon metathesis with [Et4_4N]Br, yields a precursor for thin-film deposition . Prolonged aging under ambient conditions converts this complex into a green Cr-Se polymorph, highlighting the role of post-synthetic processing in phase engineering .

Chemical Reactions Analysis

Chromium selenide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include selenium dioxide, sodium hydroxide, and methanol . The major products formed from these reactions depend on the specific reaction conditions and the stoichiometry of the reactants. For example, the reaction of chromium selenide with selenium dioxide can produce higher-order chromium selenides, such as Cr₂Se₃ and Cr₇Se₈ .

Scientific Research Applications

Energy Storage Applications

Potassium-Ion Batteries
Recent research has highlighted the potential of chromium selenide as a cathode material in potassium-ion batteries. A study conducted by an international team, including researchers from the University of Glasgow, demonstrated that a chromium selenide cathode can achieve high performance with less than 10% carbon content. The cathode exhibited a capacity of 125 milliamp-hours per gram, nearing its theoretical maximum capacity. The layered structure of chromium selenide facilitates the movement of potassium ions, enabling efficient charge and discharge cycles . This development positions potassium-ion batteries as a promising alternative to traditional lithium-ion systems, particularly for stationary energy storage applications.

Parameter Value
Capacity125 mAh/g
Theoretical Capacity127 mAh/g
Carbon Content<10%
Retained Capacity at High Speed85%

Thermoelectric Applications

Thermoelectric Materials
Chromium selenide compounds such as Cr2Se3 and Cr3Se4 have been identified as potential thermoelectric materials due to their unique electrical properties and layered structures. These materials can convert temperature differences into electrical voltage, making them suitable for applications in power generation and refrigeration . Research indicates that varying the synthesis conditions can control the phase formation of these compounds, which in turn affects their thermoelectric efficiency .

Electronic and Optoelectronic Applications

Thin Films for Optoelectronics
Chromium selenide thin films have been explored for use in optoelectronic devices. These films can be synthesized using techniques such as vacuum thermal evaporation. The resulting films exhibit desirable electronic properties that make them suitable for applications in photodetectors and light-emitting devices . The ability to manipulate the stoichiometry during synthesis allows for fine-tuning of their electronic characteristics, which is crucial for optimizing device performance.

Cryogenic Temperature Sensors
Micrometer-sized hexagonal chromium selenide flakes have been developed as cryogenic temperature sensors capable of measuring a wide range of temperatures. Their low thermal conductivity and sensitive electrical response make them ideal candidates for applications in scientific research and industrial monitoring at cryogenic temperatures .

Magnetic Properties

Chromium selenide exhibits interesting magnetic properties that vary with its crystalline phase. Some phases display antiferromagnetic behavior, while others possess ferromagnetic characteristics, making them suitable for spintronic applications where electron spin is utilized alongside charge in electronic devices . This dual functionality opens avenues for advanced data storage solutions and magnetic sensors.

Case Study 1: Potassium-Ion Battery Development

In a study published in Journal of Materials Chemistry A, researchers successfully integrated chromium selenide into potassium-ion batteries, achieving notable improvements in performance metrics compared to conventional materials. The findings suggest that further optimization could lead to commercially viable battery systems that leverage abundant potassium resources .

Case Study 2: Thermoelectric Efficiency Enhancement

Research on Cr2Se3 and Cr3Se4 has shown that controlling the synthesis environment can significantly enhance their thermoelectric performance. By adjusting oxygen levels during synthesis, researchers were able to produce phases with improved thermoelectric properties, paving the way for more efficient energy conversion technologies .

Comparison with Similar Compounds

Key Insights :

  • Chromium selenide’s vacancy-ordered structure contrasts with cadmium selenide’s tetrahedral coordination, which enables quantum dot applications .
  • Indium selenide faces synthesis challenges due to equilibrium Se vapor pressure, unlike chromium selenide’s stable MBE growth .

Electronic and Magnetic Properties

Compound Band Gap (eV) Magnetic Order Conductivity Notable Features
Cr₂Se₃ Metallic Antiferromagnetic (TN = 43 K) Metallic (T > 43 K) Thickness-dependent ferromagnetism in 2D
CdSe (QDs) 1.7–2.5 (size-dependent) Non-magnetic Semiconductor Tunable optical absorption
CrSBr (2D) ~1.5 Ferromagnetic Anisotropic conductor Coupled magnetism and excitonics
In₂Se₃ 1.3–1.5 Non-magnetic Semiconductor Phase-dependent conductivity

Key Insights :

  • Cr₂Se₃’s Néel temperature (43 K) is lower than CrSBr’s room-temperature magnetism, highlighting its niche in cryogenic applications .
  • CdSe quantum dots exhibit size-tunable band gaps, unlike chromium selenide’s fixed metallic/semiconducting phases .

Thermoelectric and Optical Performance

Compound Thermal Conductivity (W/m·K) Thermoelectric ZT (Max) Optical Applications
Cr₂Se₃ 1.5 (300 K) 0.4 (750 K) N/A
CdSe (QDs) ~3.0 N/A Bioconjugates, solar cells
Cr₂Se₃−₃ₓS₃ₓ 1.2 (300 K) 0.6 (750 K) N/A
In₂Se₃ ~2.0 0.3 (600 K) Photovoltaics

Key Insights :

  • Sulfur doping in Cr₂Se₃−₃ₓS₃ₓ reduces thermal conductivity by 20%, boosting ZT to 0.6 .
  • CdSe’s optical properties dominate its utility, whereas chromium selenide excels in thermal management .

Application Areas

Compound Primary Applications Performance Metrics
Cr₂Se₃ Thermoelectrics, cryogenic sensors Sensitivity: 0.1 K at 10 K
CdSe (QDs) Bioimaging, solar cells Photoluminescence quantum yield: >80%
CrSBr (2D) Spintronics, optoelectronics Anisotropic magnetoresistance: 300%
In₂Se₃ Phase-change memory, photovoltaics Switching speed: <10 ns

Key Insights :

  • Chromium selenide’s cryogenic sensor performance surpasses conventional materials in nanoscale thermal resolution .
  • CdSe’s biocompatibility and brightness make it irreplaceable in medical imaging, unlike chromium selenide’s industrial focus .

Biological Activity

Chromium selenide (CrSe) is a compound that has garnered attention in various fields, including materials science and biochemistry, due to its unique properties and potential applications. This article delves into the biological activity of chromium selenide, exploring its synthesis, characterization, and implications for health and disease.

Chromium selenide is a transition metal selenide with notable semiconducting properties. It exists in various stoichiometric forms, such as CrSe, Cr2Se3, and Cr3Se4, each exhibiting distinct physical and chemical characteristics. Understanding the biological activity of chromium selenide is crucial as it may influence its applications in medicine, particularly in drug delivery systems and as a therapeutic agent.

2.1 Synthesis Methods

Chromium selenide can be synthesized through various methods, including:

  • Chemical Vapor Deposition (CVD) : A method that allows for the growth of high-purity films.
  • Hydrothermal Synthesis : Utilizes high-pressure steam to facilitate the reaction between chromium and selenium precursors.
  • Solid-State Reactions : Involves direct mixing of chromium and selenium powders at elevated temperatures.

2.2 Characterization Techniques

Characterization of chromium selenide typically involves:

  • X-ray Diffraction (XRD) : Used to determine the crystal structure and phase purity.
  • X-ray Photoelectron Spectroscopy (XPS) : Provides information on the chemical states of chromium and selenium.
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability and decomposition behavior.

Table 1 summarizes the different phases of chromium selenide along with their crystal structures:

CompoundCrystal StructureSpace GroupKey Characteristics
CrSeMonoclinicC2/mSemiconducting properties
Cr2Se3TrigonalR3̅Exhibits ferromagnetic behavior
Cr3Se4MonoclinicC2/mHigh thermal stability

The biological activity of chromium selenide is influenced by its interaction with biological systems. Research indicates that selenium plays a crucial role in various biochemical pathways, primarily through its incorporation into selenoproteins, which are essential for antioxidant defense and redox homeostasis.

Key Mechanisms :

  • Antioxidant Activity : Chromium selenide may enhance the antioxidant capacity of cells by modulating oxidative stress pathways.
  • Cell Signaling : It may influence cellular signaling pathways related to apoptosis and cell proliferation.

3.2 Health Implications

The health implications of selenium compounds, including chromium selenide, are significant:

  • Deficiency Effects : Low selenium levels are associated with increased risk of chronic diseases such as cancer and cardiovascular diseases .
  • Excessive Intake : Conversely, excessive selenium intake can lead to toxicity symptoms like selenosis, characterized by hair loss and gastrointestinal disturbances .

4.1 Animal Studies

A study involving zebrafish demonstrated that exposure to selenium compounds could affect growth and reproduction rates, highlighting the potential ecological impacts of chromium selenide .

4.2 Human Studies

Clinical trials have explored the effects of selenium supplementation on immune function and cognitive decline. Findings suggest that optimal selenium levels may improve health outcomes while excess levels pose risks .

5. Conclusion

Chromium selenide exhibits promising biological activity with implications for health and disease management. Its antioxidant properties and role in cellular processes underscore the need for further research to fully elucidate its potential therapeutic applications.

Q & A

Q. What are the common synthesis methods for chromium selenide nanoparticles in academic research?

Chromium selenide nanoparticles are synthesized via hydrothermal methods using precursors like chromium nitrate (Cr(NO₃)₃·9H₂O) and selenium tetrachloride (SeCl₄). Key steps include:

  • Dissolving precursors in aqueous solutions with surfactants (e.g., cetyltrimethylammonium bromide).
  • Reducing SeCl₄ with hydrazine under magnetic stirring, leading to nanoparticle formation.
  • Post-synthesis annealing to optimize crystallinity or phase purity (e.g., transforming CrSe₂ to Cr₂Se₃ at 300°C). Characterization via X-ray diffraction (XRD) and transmission electron microscopy (TEM) ensures structural validation .

Q. How is the crystal structure of chromium selenide characterized experimentally?

Structural characterization employs:

  • XRD : Identifies crystallographic phases (e.g., hexagonal Cr₂Se₃ vs. cubic CrSe₂).
  • TEM/STEM : Resolves atomic arrangements and defects in monolayers.
  • X-ray absorption spectroscopy (XAS) : Probes local coordination environments of Cr and Se atoms. For example, monolayer CrSe₂ (3.3 Å lattice) coexists with a 2×2 reconstructed phase, while Cr₂Se₃ (3.6 Å lattice) exhibits ferromagnetic order .

Q. What techniques are used to measure the basic electronic properties of chromium selenide?

  • UV-Vis-NIR spectroscopy : Determines optical bandgaps (e.g., CrSe₂’s metallic behavior vs. Cr₂Se₃’s semiconductor properties).
  • Electrical transport measurements : Quantifies conductivity and carrier mobility in thin films.
  • Angle-resolved photoemission spectroscopy (ARPES) : Maps electronic band structures in single crystals.

Advanced Research Questions

Q. How do structural variations (e.g., monolayer vs. bulk) in chromium selenide influence its magnetic properties?

  • Molecular beam epitaxy (MBE) : Grows atomically precise monolayers (CrSe₂ or Cr₂Se₃) on substrates like graphene.
  • X-ray magnetic circular dichroism (XMCD) : Measures magnetic moments and identifies antiferromagnetic (CrSe₂) vs. ferromagnetic (Cr₂Se₃) ordering.
  • Density functional theory (DFT) : Models spin-polarized band structures, revealing how lattice distortions (e.g., Jahn-Teller effects) stabilize magnetic phases. Example: Cr₂Se₃ retains ferromagnetism up to 200 K due to stronger Cr-Cr exchange interactions .

Q. What experimental approaches are used to study chromium doping effects in semiconductor matrices?

  • Chemical vapor transport (CVT) : Incorporates Cr into host lattices (e.g., ZnSe) during crystal growth.
  • Photoluminescence (PL) spectroscopy : Tracks Cr-induced mid-gap states (e.g., 1.4–1.6 eV emissions in ZnSe:Cr).
  • Electron paramagnetic resonance (EPR) : Detects Cr³⁺ spin states and interactions with native defects (e.g., vacancies). Key finding: Cr doping in ZnSe creates bound excitons and modifies IR emission via vacancy-mediated energy transfer .

Q. How can computational methods like DFT be optimized to model chromium selenide’s electronic structure?

  • Exchange-correlation functionals : Use generalized gradient approximation (GGA-PBE) to account for electron localization in Cr 3d orbitals .
  • Spin-polarized calculations : Include Hubbard U corrections (GGA+U) to address strong electron correlations.
  • Crystal symmetry constraints : Apply space groups (e.g., P63/mmc for CrₓNbSe₂) to model superstructures and magnetic ordering .

Q. How can researchers reconcile discrepancies in reported magnetic properties of chromium selenide?

Contradictions arise from synthesis-dependent structural phases. Methodological strategies include:

  • Controlled synthesis : Adjust annealing temperatures to isolate CrSe₂ (antiferromagnetic) or Cr₂Se₃ (ferromagnetic).
  • Cross-validation : Combine XMCD with neutron scattering to resolve bulk vs. surface magnetism.
  • Defect analysis : Use positron annihilation spectroscopy to quantify vacancies influencing magnetic coupling .

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